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Cholesta-5,7,24-trien-3-ol

Cat. No.: B13886495
M. Wt: 382.6 g/mol
InChI Key: RUSSPKPUXDSHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesta-5,7,24-trien-3-ol, also known as 7-Dehydrodesmosterol, is a crucial sterol intermediate in the cholesterol biosynthesis pathway . This compound is of significant interest in biochemical research, particularly in the study of metabolic disorders such as Smith-Lemli-Opitz syndrome (SLOS), where pathways in the late stages of cholesterol biosynthesis become aberrant . Its role as an intermediate is highlighted in the human metabolic network where it is reduced to desmosterol . Furthermore, studies on protozoans have shown that the inhibition of the enzyme S-adenosylmethionine:sterol C-24 methyltransferase leads to the accumulation of this compound, underscoring its position as a precursor in the synthesis of major sterols like ergosterol in other organisms . This makes it a valuable compound for investigating sterol biosynthesis and the mechanism of action of various inhibitors. The product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O B13886495 Cholesta-5,7,24-trien-3-ol

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSPKPUXDSHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862738
Record name Cholesta-5,7,24-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Occurrence of Cholesta 5,7,24 Trien 3 Ol

Identification of Biological Sources and Cellular Localization

The presence of Cholesta-5,7,24-trien-3-ol and the machinery for its synthesis are distributed across different organisms and cellular compartments.

This compound has been identified in a range of eukaryotic organisms, from marine life to mammals. In mammals, it is a known precursor in the biosynthesis of cholesterol and has been isolated and identified in mammalian skin. acs.org Its presence has also been reported in specific marine invertebrates, such as the sponges Ircinia pipetta and Dysidea avara. acs.org Furthermore, research has noted its occurrence as a natural product in certain unicellular chlorophytes, which are a type of green algae. In fungi, such as yeast (Saccharomyces cerevisiae), the production of C27 sterols like cholesta-5,7,24-trien-3β-ol can occur when enzymes responsible for side-chain modifications are impaired, highlighting the conservation of the underlying biosynthetic machinery. nih.gov

Organism/TissueClassificationFinding
Mammalian Skin Animal TissueIdentified as 24-dehydroprovitamin D3, a precursor in cholesterol synthesis. acs.org
Ircinia pipetta Marine Invertebrate (Sponge)Identified as a sterol component of the sponge. acs.org
Dysidea avara Marine Invertebrate (Sponge)Identified as a sterol component of the sponge. acs.org
Unicellular Chlorophytes Microorganism (Green Algae)Noted as a natural product.
Saccharomyces cerevisiae Fungus (Yeast)Can be produced under conditions of impaired C-24 methyl group addition.

The biosynthesis of cholesterol is a complex process involving enzymes located in several subcellular compartments. nih.govresearchgate.net The majority of enzymes involved in the later stages of sterol synthesis, including those responsible for the formation and conversion of this compound, are primarily localized to the membrane of the endoplasmic reticulum (ER). nih.govnih.govresearchgate.net Studies have shown that key enzymes like DHCR7, DHCR24, and EBP are expressed in the ER and the nuclear envelope. nih.govnih.gov While the ER is the main site, the co-localization of these enzymes is not always complete, suggesting they may have additional roles beyond a single functional complex. nih.govnih.govresearchgate.net For instance, some enzymes in the sterol pathway are also found in the Golgi apparatus. nih.gov The initial steps of the cholesterol pathway, leading to the formation of farnesyl diphosphate, involve enzymes in the cytosol and peroxisomes. researchgate.netnih.gov

Cellular CompartmentRole in Sterol BiosynthesisKey Enzymes Present
Endoplasmic Reticulum (ER) Primary site for the later stages of cholesterol synthesis, including the conversion of lanosterol (B1674476) to cholesterol.DHCR24, SC5D, DHCR7, EBP nih.govnih.govreactome.org
Nuclear Envelope Contains several sterol biosynthesis enzymes.DHCR7, DHCR24, EBP nih.govnih.gov
Cytosol Location for early steps of the mevalonate (B85504) pathway.HMG-CoA synthase, Mevalonate kinase nih.govreactome.org
Peroxisomes Involved in the initial stages of the pathway leading to farnesyl diphosphate. researchgate.netnih.govAcetoacetyl-CoA thiolase, HMG-CoA synthase researchgate.net
Golgi Apparatus Some sterol pathway enzymes are also localized here.DHCR7 nih.gov

Elucidation of Biosynthetic Precursors and Enzymatic Conversions

The formation of this compound is a specific step within the larger pathway of cholesterol biosynthesis, involving defined precursors and enzymes.

This compound is formed from its direct precursor, Cholesta-7,24-dien-3β-ol (also known as 5α-cholesta-7,24-dien-3β-ol). nih.govreactome.org This conversion is a desaturation reaction that introduces a double bond at the C-5 position in the sterol's B-ring. The enzyme responsible for this step is Sterol-C5-desaturase (SC5D). nih.gov This reaction is a critical part of the Bloch pathway for cholesterol synthesis. reactome.org

This compound is an intermediate in the Bloch pathway, one of the two main routes for converting lanosterol to cholesterol. nih.govnih.govnih.gov In this pathway, the reduction of the double bond in the sterol side chain is the final step. reactome.orgnih.gov Following its formation, this compound is reduced to form desmosterol (B1670304) (cholesta-5,24-dien-3β-ol). reactome.orgreactome.orgwikipedia.org This reaction is catalyzed by 7-dehydrocholesterol (B119134) reductase (DHCR7). reactome.org Desmosterol is the penultimate sterol in the Bloch pathway. wikipedia.org The pathway concludes when desmosterol is subsequently reduced to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). nih.govwikipedia.orgresearchgate.net The Bloch pathway is the prominent route for cholesterol synthesis in the liver and many other tissues. reactome.orgnih.gov

Two pivotal enzymes in the metabolism of this compound and its downstream products are SC5D and DHCR24.

Sterol-C5-desaturase (SC5D): This enzyme, also known as lathosterol (B1674540) oxidase, is responsible for introducing the C5-C6 double bond into the sterol ring. It acts on Cholesta-7,24-dien-3β-ol to produce this compound. nih.gov SC5D is primarily localized to the endoplasmic reticulum. nih.gov

24-Dehydrocholesterol reductase (DHCR24): This flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase catalyzes the final step in the Bloch pathway of cholesterol biosynthesis. wikipedia.org Its primary function is to reduce the C24-C25 double bond in the side chain of desmosterol to form cholesterol. nih.govresearchgate.netwikipedia.org DHCR24 is an integral membrane protein of the endoplasmic reticulum. researchgate.netwikipedia.org The expression of the DHCR24 gene is regulated by sterol levels, primarily through the transcription factor Sterol Regulatory Element Binding Protein 2 (SREBP-2). nih.gov Interestingly, research has shown a physical and functional interaction between DHCR24 and DHCR7, suggesting the formation of a cholesterol "metabolon" where enzymes in the pathway interact to enhance efficiency. nih.govsemanticscholar.org

EnzymeGeneFunctionSubcellular Location
Sterol-C5-desaturase SC5DCatalyzes the C5-desaturation of Cholesta-7,24-dien-3β-ol to form this compound.Endoplasmic Reticulum nih.gov
24-Dehydrocholesterol reductase DHCR24Catalyzes the reduction of the C24 double bond of desmosterol to form cholesterol. nih.govwikipedia.orgEndoplasmic Reticulum wikipedia.org

Regulatory Mechanisms Governing Endogenous this compound Levels

The cellular concentration of cholesterol and its precursors, including this compound, is maintained within a narrow range through a sophisticated network of regulatory mechanisms. This tight control is essential to provide sufficient sterols for cellular functions while preventing the toxic effects of overaccumulation. The regulation occurs primarily through controlling the expression and activity of the biosynthetic enzymes.

Transcriptional and Post-Transcriptional Control of Sterol-Metabolizing Enzymes

Transcriptional Control: The primary drivers of transcriptional regulation for genes involved in lipid metabolism are a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govportlandpress.com Of the different isoforms, SREBP-2 is predominantly responsible for activating genes required for cholesterol biosynthesis. biologists.com

SREBPs are synthesized as inactive precursors embedded in the membrane of the endoplasmic reticulum (ER), where they are bound to the SREBP-cleavage activating protein (SCAP). biologists.comtdl.org SCAP functions as a cellular sterol sensor. nih.govbiorxiv.org When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, releasing its N-terminal domain. biologists.com This active fragment then translocates to the nucleus, where it binds to specific DNA sequences called Sterol Regulatory Elements (SREs) in the promoter regions of target genes. biologists.comreactome.org This binding enhances the transcription of numerous genes encoding enzymes of the cholesterol synthesis pathway, thereby increasing the production of all intermediates, including this compound.

Conversely, when sterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the interaction between SCAP and another ER-resident protein, Insulin Induced Gene (Insig). nih.govresearchgate.netresearchgate.net The formation of this SCAP-Insig complex prevents the transport of the SCAP-SREBP complex to the Golgi, halting the proteolytic activation of SREBP and suppressing the transcription of sterol-biosynthetic genes. nih.govresearchgate.net

Post-Transcriptional Control: Beyond transcriptional activation, the sterol synthesis pathway is also regulated at the post-transcriptional level, primarily through controlling the stability of key enzymes. The most well-studied example is the regulation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the early stages of the mevalonate pathway. wikipedia.org High levels of certain sterols, such as lanosterol, trigger the binding of HMGCR to Insig proteins. nih.gov This interaction marks HMGCR for ubiquitination and subsequent degradation by the proteasome, a process known as ER-associated degradation (ERAD). nih.govnih.govresearchgate.net This mechanism allows for a rapid reduction in the flux through the entire cholesterol biosynthesis pathway, consequently affecting the levels of all downstream intermediates.

Table 2: Key Proteins in the Regulation of Sterol-Metabolizing Enzymes

Protein Function Regulatory Role
SREBP-2 Transcription Factor Activates transcription of genes for cholesterol synthesis when sterol levels are low. biologists.com
SCAP Sterol Sensor / SREBP Escort Retains SREBP in the ER when sterol levels are high; escorts SREBP to the Golgi when levels are low. tdl.orgnih.gov
Insig ER Retention Protein Binds to SCAP in the presence of sterols, preventing SREBP activation. Also mediates HMGCR degradation. nih.govresearchgate.net

| HMG-CoA Reductase | Rate-limiting Enzyme | Stability is post-transcriptionally regulated by sterol-induced degradation. wikipedia.org |

Feedback Regulation in Sterol Biosynthesis Pathways

The transcriptional and post-transcriptional mechanisms described above are integral components of a classic negative feedback system. researchgate.netnih.govahajournals.org The end-product of the pathway, cholesterol, along with other sterol intermediates, acts to inhibit its own synthesis. researchgate.netnih.gov

This feedback inhibition is achieved through two principal actions:

Suppression of Gene Transcription: When cellular cholesterol levels rise, the sterol-induced binding of SCAP to Insig effectively shuts down the SREBP-2 activation pathway. tdl.org This prevents the synthesis of new enzymes required for cholesterol production, leading to a long-term decrease in the cell's synthetic capacity. researchgate.net

Degradation of Existing Enzymes: The sterol-accelerated degradation of HMG-CoA reductase provides a more immediate mechanism to curtail cholesterol synthesis. nih.gov By rapidly removing this key enzyme, the cell can quickly reduce the production of mevalonate, the precursor for all subsequent isoprenoids and sterols. nih.gov

Together, these feedback loops ensure that the production of cholesterol and all its precursors, such as this compound, is exquisitely sensitive to the existing cellular sterol concentration, thereby maintaining lipid homeostasis.

| High | Promoted | Inhibited | Decreased | Low (Degraded) | Decreased |

Metabolic Transformations and Biological Fates of Cholesta 5,7,24 Trien 3 Ol

Enzymatic Conversion to Downstream Sterols

The primary metabolic fate of Cholesta-5,7,24-trien-3-ol is its conversion into other sterols that lie further down the cholesterol synthesis pathway. This transformation is a key juncture that commits the molecule to the final stages of cholesterol formation.

Reduction to Desmosterol (B1670304) Catalyzed by 7-Dehydrocholesterol (B119134) Reductase (DHCR7)

The enzymatic conversion of this compound to desmosterol is a reduction reaction catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). reactome.org This reaction specifically targets the double bond at the C7 position in the B-ring of the sterol nucleus. The process requires NADPH as a cofactor to provide the necessary reducing equivalents. reactome.org DHCR7 is an integral membrane protein located in the endoplasmic reticulum, the primary site of cholesterol synthesis.

The reaction can be summarized as follows: This compound + NADPH + H+ → Desmosterol + NADP+ reactome.org

DHCR7 exhibits activity towards multiple sterol substrates that contain a C7-C8 double bond. Besides its action on 7-dehydrodesmosterol (B141393), DHCR7 is also responsible for the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol in the Kandutsch-Russell pathway. nih.gov The degradation of DHCR7 is stimulated by its products, cholesterol and desmosterol, as well as its substrates, 7-DHC and 7-dehydrodesmosterol. nih.gov

Integration into the Cholesterol Biosynthesis Pathway

The conversion of this compound to desmosterol firmly integrates this sterol into the latter stages of the Bloch pathway of cholesterol biosynthesis. wikipedia.orgavantiresearch.com Following its formation, desmosterol serves as the immediate precursor to cholesterol in this pathway. The final step in the Bloch pathway is the reduction of the C24-C25 double bond in the side chain of desmosterol, a reaction catalyzed by 24-dehydrocholesterol reductase (DHCR24). wikipedia.org

This sequential action of DHCR7 and then DHCR24 highlights the coordinated enzymatic activity required to produce the final cholesterol molecule. The presence and metabolism of this compound are therefore indicative of an active Bloch pathway for cholesterol synthesis.

Identification and Characterization of Subsequent Sterol Metabolites

The primary and most well-characterized downstream metabolite of this compound is desmosterol (Cholesta-5,24-dien-3β-ol). wikipedia.org Desmosterol is a significant sterol in its own right, found in various tissues and playing multiple biological roles beyond being a simple cholesterol precursor. For instance, it is a major sterol component in the hair of mice.

The ultimate metabolite in this specific branch of the pathway is cholesterol. The conversion of desmosterol to cholesterol by DHCR24 represents the terminal step. However, the metabolic pathways of sterols are often interconnected, and intermediates can sometimes be acted upon by other enzymes. For example, desmosterol can be hydroxylated by cytochrome P450 enzymes, leading to the formation of oxysterols such as 24S,25-epoxycholesterol and 27-hydroxydesmosterol. researchgate.netresearchgate.net These hydroxylated forms of desmosterol can have their own biological activities and may enter different metabolic or signaling pathways.

Interplay with Broader Lipid Metabolism and Cellular Sterol Homeostasis

The metabolism of this compound and its downstream product, desmosterol, is intricately linked with the broader regulation of lipid metabolism and the maintenance of cellular sterol homeostasis. This regulation is primarily orchestrated by two key families of transcription factors: the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Liver X Receptors (LXRs).

Desmosterol has been identified as a potent endogenous ligand for LXRs. avantiresearch.com Activation of LXRs by desmosterol leads to the transcriptional upregulation of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1). nih.gov This provides a mechanism to prevent the excessive accumulation of sterols within the cell.

Furthermore, desmosterol can suppress the processing and activation of SREBPs, particularly SREBP-2, which is the master regulator of cholesterol biosynthesis. nih.gov By inhibiting SREBP processing, desmosterol contributes to a negative feedback loop that downregulates the expression of genes encoding enzymes of the cholesterol synthesis pathway, including HMG-CoA reductase. This action helps to maintain cellular cholesterol levels within a narrow, physiological range. The accumulation of desmosterol has been shown to be associated with the suppression of pro-inflammatory mediators in macrophage foam cells through pathways including the activation of LXR target genes and the inhibition of SREBP target genes. researchgate.net

Mechanistic Biological Roles of Cholesta 5,7,24 Trien 3 Ol

Role as a Key Intermediate in De Novo Cholesterol Synthesis

The de novo synthesis of cholesterol is a complex, multi-step process, and Cholesta-5,7,24-trien-3-ol emerges as a significant intermediate within this pathway. It is positioned at a critical crossroads in the Kandutsch-Russell pathway of cholesterol synthesis.

The formation of this compound is catalyzed by the enzyme SC5D (sterol-C5-desaturase) , which is located in the endoplasmic reticulum. This enzyme introduces a double bond at the C5 position of its substrate, Cholesta-7,24-dien-3-ol .

Following its synthesis, this compound serves as a substrate for the enzyme DHCR7 (7-dehydrocholesterol reductase) . This enzyme, also localized to the endoplasmic reticulum membrane, catalyzes the reduction of the C7-C8 double bond of this compound to produce desmosterol (B1670304) . ahajournals.org Desmosterol is then further converted to cholesterol in the final step of the Bloch pathway of cholesterol synthesis.

The significance of this compound as an intermediate is underscored by the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS) . SLOS is caused by mutations in the DHCR7 gene, leading to a deficiency in the DHCR7 enzyme. hmdb.ca This deficiency results in the accumulation of 7-dehydrocholesterol (B119134), the precursor to both cholesterol and this compound, and a severe reduction in cholesterol levels. While the primary accumulating sterol in SLOS is 7-dehydrocholesterol, the metabolic block caused by DHCR7 deficiency also implies a disruption in the processing of this compound.

Step in Cholesterol SynthesisSubstrateEnzymeProductCellular Location
Formation of this compoundCholesta-7,24-dien-3-olSC5D (sterol-C5-desaturase)This compoundEndoplasmic Reticulum
Conversion to DesmosterolThis compoundDHCR7 (7-dehydrocholesterol reductase)DesmosterolEndoplasmic Reticulum

Impact on Cellular Sterol Homeostasis and Lipid Flux

The intracellular transport of sterols is a complex process involving both vesicular and non-vesicular pathways. While the specific mechanisms for the transport of this compound have not been extensively studied, it is likely to be handled by the same machinery that transports other sterols.

Non-vesicular transport is mediated by a group of proteins known as sterol transfer proteins (STPs) . These proteins can be broadly categorized into families such as the StAR-related lipid transfer (START) domain containing proteins and oxysterol-binding protein (OSBP)-related proteins (ORPs) . gcu.ac.uk These proteins are thought to facilitate the movement of sterols between different cellular membranes, such as from the endoplasmic reticulum, where this compound is synthesized, to other organelles.

Another key player in intestinal sterol absorption is the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.gov While primarily known for its role in cholesterol uptake from the diet, its broad substrate specificity suggests it might also be involved in the transport of other sterols, potentially including this compound, across cellular membranes.

Elevated levels of sterol intermediates, including what would be expected for this compound in certain metabolic disorders, can be detrimental to cellular function. The accumulation of its precursor, 7-dehydrocholesterol, in SLOS provides a model for understanding these consequences.

Increased concentrations of 7-dehydrocholesterol have been shown to be cytotoxic. nih.gov This toxicity is, in part, due to its increased susceptibility to oxidation, leading to the formation of various oxysterols . nih.gov These oxidized derivatives can induce apoptosis and disrupt cellular processes. Given the structural similarity of this compound to 7-dehydrocholesterol, it is plausible that its accumulation could also lead to the formation of cytotoxic oxysterols.

Furthermore, altered levels of sterol intermediates can disrupt the delicate balance of lipid composition in cellular membranes, which can, in turn, affect a multitude of cellular processes that are dependent on membrane fluidity and integrity.

Modulation of Specific Enzymatic Activities within Sterol Biosynthetic Pathways

This compound is not only a passive intermediate but may also play a role in regulating the activity of enzymes within the sterol biosynthetic pathway.

As a direct substrate for DHCR7 , the concentration of this compound will directly influence the rate of desmosterol synthesis. In conditions where this compound might accumulate, it could potentially lead to substrate inhibition of DHCR7, although this has not been definitively demonstrated.

Interestingly, research has shown that the degradation of DHCR7 is accelerated by its substrates, 7-dehydrocholesterol and 7-dehydrodesmosterol (B141393) (this compound), as well as its products, cholesterol and desmosterol. nih.gov This suggests a feedback mechanism where an accumulation of these sterols can lead to a decrease in the enzyme responsible for their conversion, potentially exacerbating the accumulation.

Furthermore, there is evidence of physical and functional interactions between the terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7. nih.gov Overexpression of DHCR24 can enhance DHCR7 activity. This suggests the possibility of a "cholesterol metabolon," where enzymes in the pathway are organized for efficient substrate channeling. The levels of intermediates like this compound could influence the dynamics of these protein-protein interactions.

Contributions to Membrane Dynamics and Structural Integrity in Model Systems

The biophysical properties of sterols are crucial for their function within cellular membranes. While direct studies on the effects of this compound on membrane dynamics are limited, insights can be drawn from studies on its structurally similar precursor, 7-dehydrocholesterol.

Both cholesterol and 7-dehydrocholesterol are known to induce a liquid-ordered (Lo) phase in model membranes, which is characterized by a high degree of acyl chain order and lateral mobility. However, there are subtle differences. Some studies suggest that 7-dehydrocholesterol is less effective than cholesterol at ordering and condensing membranes, which could have implications for the formation and stability of lipid rafts . nih.gov Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that are important for signal transduction and protein trafficking.

Research has shown that 7-dehydrocholesterol can be incorporated into membrane rafts both in vitro and in vivo. nih.gov However, the altered sterol composition in these rafts can lead to changes in their protein content. Given that this compound shares the same sterol ring structure as 7-dehydrocholesterol, it is likely to have similar, though not identical, effects on membrane properties. The presence of the additional double bond in the side chain of this compound compared to 7-dehydrocholesterol could further influence its interaction with phospholipids (B1166683) and its ability to order the membrane.

SterolEffect on Membrane OrderRaft FormationKey Structural Difference from Cholesterol
CholesterolHigh ordering and condensing effectPromotes stable raft formation-
7-DehydrocholesterolSlightly less ordering and condensing than cholesterolCan be incorporated into rafts, but may alter protein compositionAdditional C7-C8 double bond
This compound (inferred)Likely similar to 7-dehydrocholesterolLikely incorporated into rafts, potentially altering their propertiesAdditional C7-C8 and C24-C25 double bonds

Engagement in Intracellular Signaling Cascades Related to Sterol Sensing

Cells have sophisticated mechanisms to sense and regulate their internal sterol levels. These signaling cascades are crucial for maintaining cholesterol homeostasis. While the direct role of this compound in these pathways is not well-defined, the activities of other sterol intermediates provide a framework for its potential involvement.

The primary mechanism for sterol sensing is the SREBP (sterol regulatory element-binding protein) pathway. When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes involved in cholesterol synthesis and uptake. High levels of sterols, primarily cholesterol, inhibit SREBP processing. It is possible that high concentrations of this compound or its metabolites could also contribute to the negative feedback regulation of the SREBP pathway.

Another important class of sterol sensors are the Liver X Receptors (LXRs) , which are nuclear receptors activated by certain oxysterols. nih.gov Upon activation, LXRs promote cholesterol efflux and inhibit its absorption. Some cholesterol precursors have been shown to act as LXR ligands. For instance, desmosterol, the product of this compound metabolism, has been identified as an LXR agonist. nih.gov This raises the possibility that this compound or its oxidized derivatives could also modulate LXR activity, thereby influencing gene expression related to lipid metabolism.

Furthermore, some studies suggest that the accumulation of 7-dehydrocholesterol can suppress canonical TGF-β signaling by promoting the formation of lipid rafts and altering the localization of TGF-β receptors. nih.gov Given the similarities in their effects on membrane properties, this compound could potentially have a similar impact on this and other signaling pathways that are sensitive to the lipid environment of the cell membrane.

Biochemical Implications of Perturbed Cholesta 5,7,24 Trien 3 Ol Metabolism

Consequences of Enzyme Deficiencies (e.g., DHCR7, SC5D, DHCR24) on Cellular Sterol Profiles

Deficiencies in the enzymes responsible for the terminal steps of cholesterol biosynthesis lead to characteristic and diagnostic changes in cellular sterol profiles. These genetic disorders result in the accumulation of the substrate for the deficient enzyme and a concurrent decrease in the downstream product, cholesterol.

DHCR7 Deficiency (Smith-Lemli-Opitz Syndrome): A deficiency in 7-dehydrocholesterol (B119134) reductase (DHCR7) causes Smith-Lemli-Opitz syndrome (SLOS). jci.orgwikipedia.org This enzyme is responsible for the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. jci.org Consequently, individuals with SLOS exhibit markedly elevated levels of 7-DHC and its isomers in tissues and fluids, coupled with reduced cholesterol concentrations. jci.orgresearchgate.net In a mouse model of SLOS, tissue concentrations of 7-dehydrocholesterol were elevated 30- to 40-fold, while cholesterol levels were significantly reduced. jci.org Furthermore, the accumulation of 7-DHC can lead to the formation of oxysterols, which are oxidized derivatives of 7-DHC. nih.govelifesciences.org In embryonic cortices of DHCR7-deficient mice, there is a significant accumulation of 7-DHC and a reduction in cholesterol. elifesciences.org This deficiency also leads to increased levels of 7-dehydrodesmosterol (B141393) (7-DHD) and 8-dehydrocholesterol (B109809) (8-DHC), with a corresponding decrease in desmosterol (B1670304). elifesciences.org

SC5D Deficiency (Lathosterolosis): Lathosterolosis is an autosomal recessive disorder caused by mutations in the sterol-C5-desaturase (SC5D) gene. jensenlab.orgorpha.net This enzyme catalyzes the conversion of lathosterol (B1674540) to 7-dehydrocholesterol. orpha.net A deficiency in SC5D leads to a significant elevation of lathosterol in plasma and skin fibroblasts, while levels of 7-dehydrocholesterol and cholesterol may be normal or low. orpha.netoup.com In a mouse model of lathosterolosis, affected pups showed elevated lathosterol and decreased cholesterol levels. oup.comresearchgate.netnih.gov Specifically, in the cortex tissue of these embryos, there was a 63-fold accumulation of lathosterol and a 35-fold accumulation of cholesta-7,24-diene-3β-ol, a precursor in the desmosterol synthesis pathway. oup.com

DHCR24 Deficiency (Desmosterolosis): Desmosterolosis is a rare genetic disorder resulting from mutations in the 3β-hydroxysterol-Δ24-reductase (DHCR24) gene. researchgate.netmedlineplus.govmedlineplus.gov This enzyme is responsible for the final step in one of the cholesterol biosynthesis pathways, converting desmosterol to cholesterol. medlineplus.govmedlineplus.gov A deficiency in DHCR24 leads to a significant accumulation of desmosterol in plasma, tissues, and cultured cells, with a corresponding decrease in cholesterol levels. nih.govfrontiersin.orgnih.gov In patients with desmosterolosis, the ratio of desmosterol to total sterols can be increased 17- to 25-fold compared to controls. researchgate.netresearchgate.net In a mouse model of the disorder, desmosterol almost entirely replaced cholesterol in the brain by birth. nih.gov Even in heterozygous carriers of a DHCR24 mutation, desmosterol levels are significantly elevated. nih.gov

Enzyme DeficiencyAffected EnzymeAccumulated Sterol(s)Decreased Sterol(s)Associated Condition
DHCR77-dehydrocholesterol reductase7-dehydrocholesterol (7-DHC), 7-dehydrodesmosterol (7-DHD), 8-dehydrocholesterol (8-DHC)Cholesterol, DesmosterolSmith-Lemli-Opitz Syndrome (SLOS)
SC5DSterol-C5-desaturase (Lathosterol oxidase)Lathosterol, Cholesta-7,24-diene-3β-olCholesterol, 7-dehydrocholesterolLathosterolosis
DHCR243β-hydroxysterol-Δ24-reductaseDesmosterolCholesterolDesmosterolosis

Alterations in Overall Cellular Cholesterol Production and Desmosterol Accumulation

Enzyme deficiencies in the cholesterol biosynthesis pathway fundamentally disrupt the cell's ability to produce adequate amounts of cholesterol. medlineplus.gov This is particularly critical for the brain, which relies on its own de novo synthesis of cholesterol. medlineplus.govnih.gov

In conditions like SLOS, lathosterolosis, and desmosterolosis, the genetic defects lead to a bottleneck in the production line, causing a significant reduction in the final product, cholesterol. jci.orgoup.comnih.govmedlineplus.gov This cholesterol deficiency can have widespread consequences, as cholesterol is an essential component of cell membranes and a precursor for steroid hormones and bile acids. orpha.netmedlineplus.gov The lack of sufficient cholesterol can impair the structural integrity and function of cell membranes, including specialized domains like lipid rafts. nih.govresearchgate.net

Desmosterolosis, caused by DHCR24 deficiency, is characterized by a particularly striking accumulation of desmosterol. nih.govfrontiersin.org In fetal brain tissue, desmosterol can temporarily account for 15-25% of total sterols due to insufficient DHCR24 activity. nih.govkarger.com In the complete absence of DHCR24 function, desmosterol can become the predominant sterol, largely replacing cholesterol in cellular membranes. nih.gov This substitution can lead to altered membrane properties and disrupt cellular signaling pathways that are dependent on cholesterol-rich microdomains. nih.govresearchgate.net The accumulation of desmosterol is a direct consequence of the inability to convert it to cholesterol, highlighting the critical role of DHCR24 in maintaining the appropriate balance of sterols within the cell. frontiersin.org

Biochemical Basis of Sterol-Related Metabolic Alterations (e.g., in the context of desmosterolosis or related conditions)

The biochemical foundation of sterol-related metabolic disorders like desmosterolosis lies in the loss of function of a key metabolic enzyme. frontiersin.org In desmosterolosis, mutations in the DHCR24 gene lead to a deficient or non-functional 3β-hydroxysterol-Δ24-reductase enzyme. medlineplus.govmedlineplus.govfrontiersin.org This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase that catalyzes the reduction of the C24-25 double bond in desmosterol to form cholesterol. frontiersin.orgnih.gov

The consequences of this enzyme defect are twofold:

Accumulation of Precursor Sterols: The immediate substrate of DHCR24, desmosterol, accumulates to high levels in all tissues. nih.govfrontiersin.org This dramatic increase in desmosterol concentration is the primary biochemical hallmark of the disease. nih.gov

Deficiency of the End Product: The production of cholesterol is significantly diminished. medlineplus.govmedlineplus.gov Since the brain cannot readily uptake cholesterol from the circulation, it is particularly vulnerable to this deficiency, leading to severe neurological impairments. medlineplus.govmedlineplus.gov

The altered sterol composition affects cellular function on multiple levels. The substitution of cholesterol with desmosterol in cell membranes can disrupt the formation and function of lipid rafts, which are critical for signal transduction and protein trafficking. nih.gov Furthermore, cholesterol is essential for the proper functioning of the Hedgehog signaling pathway, which is crucial for embryonic development. orpha.netnih.gov The deficiency in cholesterol can therefore lead to the congenital malformations observed in these disorders. nih.gov In essence, the pathology of desmosterolosis and related conditions stems from a combination of the toxic effects of the accumulated precursor sterol and the functional deficits arising from the lack of cholesterol.

Biochemical FeatureDescriptionCellular Consequence
DHCR24 Enzyme DeficiencyReduced or absent activity of 3β-hydroxysterol-Δ24-reductase due to mutations in the DHCR24 gene. medlineplus.govfrontiersin.orgInability to convert desmosterol to cholesterol. medlineplus.gov
Desmosterol AccumulationSignificant increase in the concentration of desmosterol in plasma and tissues. nih.govfrontiersin.orgAltered cell membrane composition and function, potential disruption of lipid rafts. nih.govresearchgate.net
Cholesterol DeficiencyReduced levels of cellular cholesterol, particularly affecting the brain. medlineplus.govmedlineplus.govImpaired Hedgehog signaling, compromised cell membrane integrity, and abnormal embryonic development. orpha.netnih.govnih.gov

Role in Regulated Cell Death Mechanisms (e.g., ferroptosis modulation by DHCR7 substrates)

Recent research has uncovered a connection between the cholesterol biosynthesis pathway and a form of regulated cell death known as ferroptosis. Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by the accumulation of lipid peroxides.

Studies have identified DHCR7 as a pro-ferroptotic gene. researchgate.net Conversely, its substrate, 7-dehydrocholesterol (7-DHC), has been shown to be an endogenous inhibitor of ferroptosis. researchgate.netbiorxiv.orgnih.gov Inhibition of DHCR7, either genetically or pharmacologically, leads to an accumulation of 7-DHC, which in turn suppresses lipid peroxidation and ferroptosis. biorxiv.orgnih.gov The protective effect of 7-DHC is thought to be due to its ability to act as a radical scavenger, thereby preventing the propagation of lipid peroxidation. biorxiv.org

This suggests that the balance between 7-DHC and cholesterol, regulated by DHCR7, can influence a cell's sensitivity to ferroptosis. In situations where DHCR7 is inhibited, the resulting increase in 7-DHC can render cells more resistant to this form of cell death. biorxiv.org This finding opens up new avenues for understanding the broader physiological roles of cholesterol precursors and suggests that DHCR7 and its substrates may be potential therapeutic targets in diseases where ferroptosis plays a significant role. researchgate.netbiorxiv.org The enzyme SC5D, which produces 7-DHC, also indirectly regulates ferroptosis through this mechanism. genecards.orguniprot.org

Advanced Synthetic Methodologies for Cholesta 5,7,24 Trien 3 Ol and Its Analogues

Total Synthesis Strategies and Stereochemical Control

The total synthesis of Cholesta-5,7,24-trien-3-ol requires precise control over multiple stereocenters and the strategic introduction of unsaturation in both the sterol nucleus and the side chain.

Retrosynthetic Analysis and Design of Key Synthetic Intermediates

A plausible retrosynthetic analysis of this compound begins with disconnecting the complex side chain from the steroid nucleus. This approach simplifies the target into two main building blocks: a functionalized steroid core and a side-chain precursor. A key consideration in this analysis is the stereochemistry at C-17 and C-20, which must be rigorously controlled.

One reported synthesis utilizes a C22-aldehyde derived from ergosterol (B1671047) as a key intermediate for the elaboration of the side chain. This strategy leverages the pre-existing stereochemistry of a naturally abundant sterol. The retrosynthetic approach can be summarized as follows:

Target: this compound

Key Disconnections:

The C-22/C-23 bond, suggesting a Wittig-type reaction or a related olefination to construct the side chain.

The 5,7-diene system, which can be introduced late in the synthesis from a protected 7-ene or a related precursor.

This leads to the identification of key synthetic intermediates:

IntermediateDescription
A functionalized C22-aldehydeA steroid nucleus with an aldehyde at C-22, serving as the electrophile for side-chain construction.
A phosphonium (B103445) ylide or phosphonate (B1237965) esterA nucleophilic species containing the remainder of the side chain, designed for olefination.
A protected 5α-cholest-7-en-3β-ol derivativeA core structure that allows for the late-stage introduction of the Δ⁵ double bond.

Development of Stereoselective and Regioselective Transformations

The successful synthesis of this compound hinges on the development and application of highly stereoselective and regioselective reactions.

Stereochemical Control:

The stereochemistry of the steroid nucleus is typically established from a readily available sterol starting material, thereby minimizing the need for de novo construction of the fused ring system. The critical stereocenter at C-20 in the side chain is often controlled through the use of stereoselective reactions. For instance, the choice of reagents and reaction conditions in the coupling of the side chain to the steroid core is paramount.

Regioselective Transformations:

The introduction of the conjugated 5,7-diene system into the B-ring of the sterol is a key regioselective challenge. A common strategy involves the allylic bromination of a Δ⁵-sterol, followed by dehydrobromination to yield the desired 5,7-diene. The conditions for this elimination reaction must be carefully controlled to favor the formation of the conjugated diene over other possible isomers.

Similarly, the formation of the Δ²⁴ double bond in the side chain requires a regioselective approach. The Wittig reaction and its variants are powerful tools for this transformation, allowing for the precise placement of the double bond.

Semisynthetic Approaches from Readily Available Sterol Precursors

Given the complexity of a total synthesis, semisynthetic routes starting from abundant natural sterols are often more practical.

From Ergosterol: Ergosterol, with its pre-existing 5,7-diene system and a functionalized side chain, is an attractive starting material. The primary challenge lies in the selective modification of the side chain to remove the C-22 double bond and the C-24 methyl group, and to introduce the new double bond at C-24. This can involve a series of protection, oxidation, and reduction steps.

From Cholesterol: Cholesterol can also serve as a precursor. This approach requires the introduction of the 7,8-double bond to form the 5,7-diene system. This is typically achieved through allylic oxidation at C-7 followed by dehydration or through a bromination-dehydrobromination sequence. The side chain of cholesterol needs to be modified to introduce the double bond at C-24.

From Stigmasterol: Stigmasterol, with its C-22 double bond, can be a useful starting material for constructing the desired side chain. researchgate.net Ozonolysis of the Δ²² bond can yield a C22-aldehyde, which can then be elaborated to the target side chain through olefination reactions. researchgate.net

Precursor SterolKey Transformations Required
ErgosterolSide chain modification: removal of Δ²² and C-24 methyl group, introduction of Δ²⁴.
CholesterolIntroduction of Δ⁷ double bond to form the 5,7-diene. Side chain modification to introduce Δ²⁴.
StigmasterolOxidative cleavage of the Δ²² double bond to a C22-aldehyde, followed by side-chain elongation and introduction of the Δ²⁴ double bond. Introduction of the Δ⁷ double bond. researchgate.net

Synthesis of Mechanistic Probes and Biologically Active Analogues for Structure-Activity Relationship (SAR) Studies

To investigate the biological role of this compound and its metabolites, researchers synthesize a variety of analogues. These analogues often incorporate isotopic labels or fluorescent tags to serve as mechanistic probes, or they feature systematic structural modifications to elucidate structure-activity relationships.

Mechanistic Probes:

Isotopically Labeled Analogues: The synthesis of this compound containing isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) allows for its use in metabolic studies. These labeled compounds can be traced through biological systems to identify downstream metabolites and understand reaction mechanisms. For example, radiolabeled precursors can be used to study cholesterol biosynthesis. nih.gov

Fluorescent Analogues: By attaching a fluorescent group to the sterol, its uptake, trafficking, and localization within cells can be visualized using fluorescence microscopy. The synthesis of such probes requires careful consideration of the position of the fluorescent tag to minimize perturbation of the molecule's biological activity.

Biologically Active Analogues for SAR Studies:

The synthesis of a series of analogues with systematic variations in their structure allows for the investigation of how specific structural features contribute to biological activity. These studies are crucial for understanding the interactions of the sterol with enzymes and receptors.

Analogue TypePurposeExample Modification
Side-chain modified analoguesTo probe the importance of the side chain for biological activity.Alteration of side-chain length, introduction or removal of double bonds, modification of alkyl substituents.
Steroid-core modified analoguesTo investigate the role of the ring structure.Introduction of additional hydroxyl groups or other functional groups, modification of the A/B ring junction stereochemistry.
Prodrug analoguesTo improve pharmacokinetic properties.Esterification of the 3β-hydroxyl group with various promoieties.

The synthesis of these analogues often employs the same fundamental synthetic strategies used for the parent compound, with modifications to introduce the desired structural changes.

Advanced Analytical Methodologies for Cholesta 5,7,24 Trien 3 Ol Research

Chromatographic Separation Techniques for Complex Sterol Mixtures

The isolation of individual sterols from intricate biological extracts is a critical first step in their analysis. Chromatographic techniques are fundamental to this process, providing the necessary resolution to separate structurally similar compounds like Cholesta-5,7,24-trien-3-ol from other sterol intermediates and metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for Sterol Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds such as sterols. mdpi.com Method development for resolving complex sterol mixtures, including this compound, involves the careful optimization of several parameters to achieve baseline separation of isomers and other closely related structures.

Reverse-phase (RP) HPLC is the most common modality used for sterol analysis. nih.gov Columns with C18 or C8 stationary phases are favored due to their hydrophobic nature, which promotes interaction with the nonpolar sterol backbone. mdpi.com The longer alkyl chain of C18 columns often provides enhanced hydrophobic interactions, leading to better retention and separation of sterols from complex mixtures. mdpi.com

The choice of mobile phase is crucial for effective separation. Gradient elution is typically employed, starting with a more polar solvent system and gradually increasing the proportion of a nonpolar organic solvent. lipidmaps.org Common solvent systems include methanol/water or acetonitrile/water combinations, sometimes with the addition of modifiers like ammonium (B1175870) acetate (B1210297) to improve ionization for subsequent mass spectrometry detection. nih.govresearchgate.net A multi-step procedure can be highly effective, sometimes involving an initial separation on a silicic acid column followed by further resolution on reverse-phase HPLC. nih.gov This approach can separate sterols into classes before fine-resolution chromatography. nih.gov

ParameterCommon SelectionRationale for Sterol Analysis
Stationary Phase (Column)Reverse-Phase C18 or C8Provides hydrophobic interactions necessary for retaining and separating nonpolar sterol molecules. mdpi.com
Mobile PhaseGradient of Methanol/Water or Acetonitrile/WaterAllows for the elution of a wide range of sterols with varying polarities within a single analytical run. lipidmaps.org
DetectorMass Spectrometry (MS), UV (limited)MS provides high selectivity and structural information. UV detection is less common as sterols like this compound lack strong chromophores. nih.gov
Flow Rate0.5 - 1.0 mL/minStandard flow rates for analytical scale HPLC, balancing analysis time and separation efficiency. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling and Identification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive profiling of sterols in biological samples. nih.gov It offers high-resolution separation and provides definitive structural identification based on mass spectral fragmentation patterns. nih.gov

A key consideration for GC analysis of sterols is their low volatility. To overcome this, a derivatization step is typically required to convert the hydroxyl group into a more volatile ether, such as a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.gov

The separation is achieved on a capillary column, often with a nonpolar or medium-polarity stationary phase like HP-5MS (a 5% diphenyl / 95% dimethyl polysiloxane phase). researchgate.netnih.gov The temperature of the GC oven is programmed to increase gradually, allowing for the separation of sterols based on their boiling points and interactions with the stationary phase. nih.gov

Following separation by GC, the eluting compounds enter the mass spectrometer. Electron ionization (EI) is typically used, which fragments the molecules in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of this compound by comparing its fragmentation pattern to that of an authentic standard or a spectral library. springernature.com

ParameterTypical ConditionPurpose in Sterol Profiling
DerivatizationTrimethylsilylation (e.g., using BSTFA)Increases the volatility and thermal stability of sterols for GC analysis. nih.gov
GC ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm)Provides high-efficiency separation of complex sterol mixtures. nih.gov
Carrier GasHeliumInert gas that carries the sample through the column. nih.gov
Ionization ModeElectron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for structural identification. researchgate.net
Detection ModeScan or Selected Ion Monitoring (SIM)Scan mode provides full spectra for identification; SIM mode offers higher sensitivity for quantification. core.ac.uk

High-Resolution Mass Spectrometry for Structural Elucidation and Quantitative Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it is a powerful tool for both the qualitative and quantitative analysis of sterols like this compound. springernature.com

Tandem Mass Spectrometry (MS/MS) for Metabolite Characterization and Pathway Mapping

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of sterols and their metabolites, even when present at trace levels. springernature.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. core.ac.ukscholaris.ca

This process provides detailed structural information that can be used to:

Confirm Identity: The fragmentation pattern is highly specific to the molecule's structure, allowing for confident identification.

Distinguish Isomers: Different sterol isomers, which have the same mass, often produce unique fragmentation patterns upon CID, enabling their differentiation. core.ac.uk

Identify Metabolites: By identifying characteristic neutral losses or product ions, MS/MS can be used to pinpoint metabolic modifications (e.g., hydroxylation, reduction) to the sterol backbone. This is crucial for mapping biosynthetic pathways, such as the reduction of this compound to desmosterol (B1670304). reactome.org

Operating the mass spectrometer in Selected Reaction Monitoring (SRM) mode, where a specific precursor-to-product ion transition is monitored, provides exceptional selectivity and sensitivity for detecting and quantifying target sterols in complex matrices. nih.gov

Isotopic Dilution Mass Spectrometry for Precise Quantification in Biological Matrices

For accurate and precise quantification of this compound in biological samples, isotope dilution mass spectrometry (IDMS) is the gold standard method. nih.govnih.gov This technique corrects for sample loss during extraction and purification and accounts for variations in instrument response (matrix effects). nih.gov

The IDMS workflow involves:

Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled this compound) is added to the sample at the very beginning of the extraction process. lipidmaps.org

Extraction & Analysis: The sample is processed, and the analyte and internal standard are analyzed together, typically by GC-MS or LC-MS.

Quantification: Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it behaves identically during extraction and analysis. However, it is differentiated by the mass spectrometer due to its higher mass. lipidmaps.org The concentration of the endogenous analyte is calculated from the ratio of the signal from the native compound to that of the isotopically labeled standard. lipidmaps.org

This method provides high accuracy and reproducibility, with coefficients of variation often below 10%. nih.govnih.gov The sensitivity of modern IDMS methods allows for the detection and quantification of sterols at picogram-per-milliliter (pg/mL) levels in serum and other biological fluids. nih.gov

Spectroscopic Techniques for Investigating Sterol Conformation and Interactions

While chromatography and mass spectrometry are essential for separation and identification, spectroscopic techniques provide invaluable information about the three-dimensional structure, conformation, and interactions of sterols.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of novel sterols and for confirming the structure of known compounds. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HMQC) can be used to determine the precise connectivity of atoms and the stereochemistry of the molecule. This level of detail is critical for unambiguously defining the positions of double bonds and the orientation of substituents on the sterol ring system.

Furthermore, the intrinsic fluorescence of certain sterol structures can be exploited. For instance, the related compound Cholesta-5,7,9(11)-trien-3-ol possesses a conjugated triene system that makes it naturally fluorescent. This property allows it to be used as a probe to study cholesterol distribution and trafficking within cellular membranes. While this compound does not have this extended conjugation, its structural features are defined by spectroscopic methods, which in turn inform its biological function and interactions within membrane environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to determine the precise stereochemistry and conformation of the molecule. mdpi.comnih.gov

Complete assignment of ¹H and ¹³C NMR signals is achieved through a combination of 1D and 2D spectra. nih.gov Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity between protons and carbons, which is essential for assigning the complex spectra of sterols. mdpi.com

For determining the three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. NOESY reveals through-space interactions between protons, providing critical information about the stereochemical relationships within the molecule. libretexts.org This is especially important for distinguishing between stereoisomers, which have the same connectivity but different spatial arrangements of atoms. libretexts.org The conformational diversity of sterols, influenced by factors like the presence of double bonds, can be investigated through an extensive set of ¹H-¹H coupling constants derived from NMR spectra. nih.gov

Table 1: Representative Analytical Techniques for Sterol Analysis

TechniqueApplicationKey Information Provided
1D NMR (¹H, ¹³C)Structural ElucidationBasic carbon skeleton and functional groups
2D NMR (COSY, HSQC)Structural ElucidationConnectivity between protons and carbons mdpi.com
NOESYStereochemical & Conformational AnalysisThrough-space proton interactions, stereochemistry libretexts.org

Utilization of Fluorescently Tagged Analogues for Imaging and Mechanistic Studies (e.g., Cholesta-5,7,9(11)-trien-3β-ol as a probe)

To visualize the localization and movement of sterols within cells, researchers often turn to fluorescently tagged analogues. nih.govresearchgate.net These probes allow for real-time imaging of sterol trafficking and distribution in living cells. springernature.com An important example of a fluorescent cholesterol analogue is cholesta-5,7,9(11)-trien-3β-ol (CTL). nih.gov

CTL is an intrinsically fluorescent sterol that closely mimics the biophysical properties of cholesterol. springernature.commdpi.com Its fluorescence arises from the conjugated triene system within its sterol ring structure. This property makes it a valuable tool for studying cholesterol's behavior in cellular membranes and its transport between organelles. mdpi.com The development of such fluorescent probes is a significant area of research aimed at understanding sterol-driven physiological processes. nih.govresearchgate.net

It is important to note that while these fluorescent analogues are powerful tools, the addition of a fluorophore can sometimes alter the molecule's properties and behavior compared to the native sterol. researchgate.net Therefore, careful consideration and validation are necessary when interpreting the results from studies using these probes.

Development of Robust Bioanalytical Assays for Cellular and Tissue Samples

Accurately quantifying this compound and other sterols in biological samples like cells and tissues requires the development of robust and sensitive bioanalytical assays. springernature.comresearchgate.net Several advanced analytical techniques are employed for this purpose, with chromatography coupled to mass spectrometry being a cornerstone.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique. When combined with ultraviolet (UV) detection, HPLC can be used for the analysis of sterols, although some sterols may have low UV absorbance, potentially requiring derivatization to improve detection limits. rsc.orghelsinki.finih.gov For greater sensitivity and specificity, liquid chromatography is often coupled with mass spectrometry (LC-MS). acs.orgnih.gov LC-MS methods can quantify a range of sterols in a single run, often without the need for derivatization. nih.gov Different ionization techniques, such as atmospheric pressure chemical ionization (APCI), are particularly suitable for the analysis of neutral sterols. acs.orgcore.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful and widely used tool for the separation, identification, and quantification of sterols. springernature.comaocs.org Due to the low volatility of sterols, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. springernature.comacs.org GC-MS provides characteristic ion fragments that are useful for the definitive identification of different sterol structures. aocs.org

The choice of analytical method depends on the specific research question, the concentration of the sterol in the sample, and the complexity of the biological matrix. acs.orgaocs.org

Table 2: Comparison of Bioanalytical Techniques for Sterol Quantification

TechniqueDerivatizationKey AdvantagesCommon Applications
HPLC-UVSometimes requiredRelatively simple and widely availableQuantification of sterols in various samples rsc.orgnih.gov
LC-MSOften not requiredHigh sensitivity and specificity, suitable for complex mixtures acs.orgnih.govAnalysis of sterols and their metabolites in biological fluids and tissues nih.gov
GC-MSTypically requiredExcellent separation and definitive identification springernature.comaocs.orgComprehensive sterol profiling in diverse biological matrices researchgate.net

In Vitro and in Vivo Model Systems in Cholesta 5,7,24 Trien 3 Ol Research

Application of Cell Culture Models for Biochemical Pathway Investigations

Cell culture models offer a controlled environment to investigate the intricate details of Cholesta-5,7,24-trien-3-ol metabolism. These systems allow for precise manipulation of cellular conditions to study the synthesis, conversion, and downstream effects of this sterol intermediate.

Genetically engineered cell lines are invaluable tools for elucidating the function of enzymes involved in the metabolism of this compound. By creating models of enzyme deficiency or overexpression, researchers can study the direct consequences on sterol profiles and cellular function.

For instance, cell lines with targeted disruptions in genes encoding enzymes downstream of this compound, such as 3β-hydroxysterol-Δ24-reductase (DHCR24), are instrumental. A deficiency in DHCR24 leads to the accumulation of desmosterol (B1670304), the immediate downstream product of this compound reduction. While not directly accumulating this compound, these models provide a framework for understanding the broader impact of disruptions in this pathway.

Table 1: Examples of Genetically Modified Cell Line Applications in Sterol Research

Cell Line TypeGenetic ModificationResearch ApplicationRelevant Findings for this compound Pathway
Chinese Hamster Ovary (CHO) CellsGain-of-function in SCAPStudying the impact of elevated membrane cholesterol on receptor function. nih.govProvides a model to investigate how accumulation of sterol intermediates might alter membrane properties and cellular signaling.
Human Embryonic Kidney (HEK293) CellsCRISPR/Cas9-mediated knockout of DHCR24Investigating the consequences of blocked conversion of desmosterol to cholesterol.Allows for the study of cellular responses to the buildup of sterol precursors in the Kandutsch-Russell pathway.
Mouse Embryonic Fibroblasts (MEFs)Overexpression of DHCR24Assessing the impact of enhanced enzyme activity on sterol flux. nih.govelifesciences.orgnih.govCan be used to determine the rate-limiting steps in the conversion of this compound and subsequent intermediates.

Chemical inhibitors and other cellular perturbations are used to acutely disrupt sterol biosynthesis and study the resulting changes in this compound levels and other sterol intermediates. These assays are critical for identifying the specific roles of enzymes and for screening potential therapeutic compounds.

For example, treating cultured cells with inhibitors of DHCR7, the enzyme that reduces the C7-C8 double bond, can lead to an accumulation of sterols with a delta-7 double bond, including this compound. This allows for the study of the cellular consequences of the accumulation of this specific sterol.

Furthermore, sterol-requiring mutant cell lines can be used to investigate the functional necessity of specific sterol intermediates. nih.gov By providing these cells with exogenous this compound, researchers can assess its ability to support cell growth and viability in the absence of downstream cholesterol synthesis.

Omics Technologies for Comprehensive Analysis of Sterol-Related Pathways

Omics technologies, including lipidomics, transcriptomics, and proteomics, provide a global and unbiased view of the cellular and systemic responses to alterations in this compound metabolism.

Lipidomics , particularly through the use of mass spectrometry (MS)-based techniques, enables the comprehensive and quantitative analysis of the entire sterolome. nih.govnih.gov This includes the precise measurement of this compound and other related sterols in biological samples. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for sterol profiling. nih.govspringernature.com

Transcriptomics , often performed using RNA sequencing, allows for the analysis of global changes in gene expression in response to the accumulation or depletion of this compound. This can reveal the activation or repression of entire metabolic and signaling pathways.

Proteomics can identify changes in the abundance and post-translational modifications of proteins involved in sterol metabolism and related cellular processes. This provides a functional context to the transcriptomic data.

The integration of these multi-omics datasets offers a systems-level understanding of the role of this compound and the broader implications of its metabolism on cellular and organismal health. nih.gov

Metabolomics Profiling of Sterol Intermediates and Downstream Products

Metabolomic approaches, particularly those employing mass spectrometry, have been pivotal in elucidating the sterol profiles in biological systems where this compound metabolism is altered. These studies allow for the precise quantification of sterol intermediates and their downstream products, offering insights into the metabolic consequences of the accumulation of this compound.

In vivo models, such as rats treated with a DHCR7 inhibitor, have been instrumental in profiling the accumulation of sterol intermediates. nih.gov These models exhibit a significant buildup of precursors to this compound, alongside the expected increase in the compound itself. nih.gov The use of sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive and specific detection of these sterols in various tissues. nih.gov

A simplified LC-MS method has been developed for the quantitative analysis of ten different sterols from the later stages of cholesterol synthesis, including 7-dehydrodesmosterol (B141393), a structurally similar compound to this compound. nih.gov This method, utilizing a pentafluorophenyl (PFP) stationary phase, enables the detection of these compounds in a single chromatographic run without the need for derivatization, making it suitable for high-throughput analysis in research and clinical settings. nih.gov

The following table summarizes the key sterol intermediates and their observed changes in metabolomics studies of DHCR7 deficiency models.

Sterol IntermediateObserved Change in DHCR7 DeficiencyAnalytical Method
7-Dehydrocholesterol (B119134) (7-DHC)IncreasedGC-MS, LC-MS/MS
8-Dehydrocholesterol (B109809) (8-DHC)IncreasedGC-MS, LC-MS/MS
7-DehydrodesmosterolIncreasedLC-MS
DesmosterolDecreased or unchangedLC-MS
Lathosterol (B1674540)IncreasedGC-MS, LC-MS/MS
CholesterolDecreasedGC-MS, LC-MS/MS

This table is generated based on findings from studies on Smith-Lemli-Opitz syndrome models.

Proteomics of Enzymes and Binding Proteins Involved in Sterol Homeostasis

Proteomic analyses in models with disrupted this compound metabolism have identified changes in the expression of enzymes and binding proteins crucial for sterol homeostasis. The primary enzyme interacting with this compound is 7-dehydrocholesterol reductase (DHCR7), which catalyzes its conversion to desmosterol. reactome.org

Quantitative proteomics of brain tissue from mouse models of DHCR7 deficiency have revealed alterations in several biological pathways, including mevalonate (B85504) metabolism, glycolysis, and protein biosynthesis. nih.gov These findings suggest that the accumulation of this compound and its precursors can have widespread effects on the cellular proteome.

While specific binding proteins for this compound are not extensively characterized, protein-lipid overlay assays offer a potential method for their identification. nih.govliverpool.ac.uk This technique can screen for interactions between a protein of interest and various lipids, including sterol intermediates. springernature.com

The table below lists some of the proteins and protein classes that are known to be involved in the metabolism of this compound or are affected by its accumulation.

Protein/Protein ClassRole/FunctionRelevance to this compound
7-Dehydrocholesterol reductase (DHCR7)EnzymeDirectly metabolizes this compound. reactome.org
Sterol Carrier Proteins (SCPs)Lipid transportPotential binding partners for sterol intermediates.
Enzymes of the mevalonate pathwayCholesterol biosynthesisExpression may be altered due to feedback mechanisms. nih.gov
Proteins involved in intracellular traffickingVesicular transportExpression can be affected by altered sterol composition in membranes. nih.gov

This table is a summary of proteins involved in sterol metabolism and pathways affected in models of DHCR7 deficiency.

Transcriptomics of Sterol-Regulated Gene Expression

Transcriptomic studies have shed light on the changes in gene expression that occur in response to the accumulation of this compound and its precursors. A key regulator of cholesterol homeostasis is the family of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2, which controls the transcription of many genes involved in cholesterol synthesis. researchgate.net

The expression of the DHCR7 gene itself is regulated by SREBP-2. mdpi.com In situations of low cellular cholesterol, SREBP-2 is activated and upregulates the transcription of DHCR7 and other genes in the cholesterol biosynthesis pathway. researchgate.net

Transcriptomic analyses of cell lines and animal models of DHCR7 deficiency have identified a range of differentially expressed genes. nih.gov In a photoreceptor-derived cell line treated with oxysterols derived from 7-dehydrocholesterol (a precursor to this compound), gene enrichment analysis revealed the upregulation of pathways related to endoplasmic reticulum stress, oxidative stress, and DNA damage and repair. nih.gov

The following table provides examples of genes and gene pathways that have been shown to be regulated in the context of altered this compound metabolism.

Gene/Gene PathwayFunctionObserved Regulation
DHCR7Cholesterol biosynthesisUpregulated by SREBP-2 in low cholesterol conditions. mdpi.com
Genes of the mevalonate pathway (e.g., HMGCR, MVK)Cholesterol biosynthesisUpregulated by SREBP-2. nih.gov
Endoplasmic Reticulum Stress Pathway (e.g., HMOX1, DDIT3)Cellular stress responseUpregulated in response to 7-DHC-derived oxysterols. nih.gov
Oxidative Stress Response PathwayCellular stress responseUpregulated in response to 7-DHC-derived oxysterols. nih.gov
SREBP-2 Target GenesLipid metabolismExpression is altered in response to changes in cellular sterol levels. escholarship.org

This table summarizes gene expression changes observed in models with disrupted sterol metabolism.

Future Research Directions and Emerging Paradigms for Cholesta 5,7,24 Trien 3 Ol

Elucidating Unexplored Mechanistic Roles in Membrane Biology and Organelle Function

While Cholesta-5,7,24-trien-3-ol is known to be a component of the endoplasmic reticulum membrane during its synthesis, its specific mechanistic roles within this and other cellular membranes are yet to be fully elucidated. reactome.org The biophysical properties of membranes are heavily influenced by their sterol composition, affecting fluidity, permeability, and the function of membrane-bound proteins. researchgate.net Future research should focus on how the distinct structural features of this compound—namely its conjugated double bond system in the B-ring and the double bond in the side chain—might impart unique properties to lipid bilayers compared to cholesterol or its immediate precursor, 7-dehydrocholesterol (B119134).

Investigations could explore whether this sterol influences the formation and stability of lipid rafts, specialized membrane microdomains crucial for signal transduction. Its presence, even transiently, might alter the recruitment of specific proteins to these domains. Furthermore, its function within the endoplasmic reticulum—a major site of lipid synthesis and protein folding—warrants deeper investigation. reactome.org Research is needed to determine if this compound directly influences the activity of ER-resident enzymes or protein complexes beyond its role as a simple metabolic intermediate. The potential for this sterol to impact the membrane dynamics of other organelles, such as mitochondria or the Golgi apparatus, through transient interactions or transport remains an open and compelling area of study.

Investigating Novel Enzyme-Substrate Interactions and Allosteric Regulation in Sterol Metabolism

The primary known enzymatic interactions for this compound involve its formation from cholesta-7,24-dien-3β-ol, catalyzed by SC5D, and its subsequent reduction to desmosterol (B1670304) by 7-dehydrocholesterol reductase (DHCR7). reactome.orgreactome.orgnih.gov However, the landscape of enzyme-sterol interactions is complex, often involving feedback and feed-forward regulation. A critical future direction is to investigate whether this compound can act as an allosteric regulator for other enzymes within the sterol biosynthetic pathway or connected metabolic networks.

An accumulation of this intermediate, as might occur in specific metabolic disorders or under certain cellular conditions, could potentially modulate the activity of upstream enzymes like HMG-CoA reductase or squalene (B77637) epoxidase. nih.gov Such allosteric regulation would represent a sophisticated layer of metabolic control that has not yet been characterized. Furthermore, exploring potential "substrate promiscuity" of other reductases or isomerases for this compound could reveal alternative, minor metabolic pathways that may become significant under pathological conditions. Characterizing the precise binding kinetics and conformational changes induced upon the interaction of this compound with its known enzymes, as well as searching for novel interacting protein partners, will be crucial. nih.gov

Advanced Computational Modeling of Sterol-Protein Dynamics and Metabolic Networks

The application of advanced computational methods offers a powerful, non-invasive approach to explore the behavior of this compound. Molecular dynamics simulations can be employed to model the interaction of this sterol with membrane lipids and proteins. Such simulations could predict how its unique structure affects membrane ordering and thickness and how it binds within the active sites or potential allosteric sites of enzymes like DHCR7. dntb.gov.ua Comparing these simulations with those for cholesterol could reveal subtle but significant differences in their biophysical influence and protein interactions.

On a broader scale, systems biology approaches, such as the construction of genome-scale metabolic models, can be used to predict the metabolic flux of this compound through the cholesterol synthesis pathway under various cellular states. nih.gov These models can simulate the effects of genetic mutations in metabolic enzymes or changing nutrient conditions, providing testable hypotheses about how the concentration and fate of this intermediate are regulated. nih.gov Integrating transcriptomic, proteomic, and metabolomic data into these models will be essential for creating a comprehensive understanding of the regulatory networks governing sterol metabolism.

Development of Next-Generation Analytical Tools for Comprehensive Sterolomics

A significant barrier to understanding the roles of low-abundance lipids like this compound is the analytical challenge of detecting and quantifying them accurately within complex biological samples. The field of "sterolomics" relies heavily on mass spectrometry (MS) and chromatography techniques. nih.gov

Future advancements should focus on several key areas:

Enhanced Sensitivity and Specificity: Developing novel derivatization strategies and utilizing advanced MS techniques, such as ion mobility-mass spectrometry, can help to distinguish this compound from its numerous structural isomers. creative-proteomics.com This will enable more accurate quantification, especially in tissues where it is present at very low levels.

High-Throughput Analysis: Improving the speed of chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) is necessary to process the large sample numbers required for clinical and systems biology studies. creative-proteomics.comnih.gov

Spatial Sterolomics: A particularly exciting frontier is the development of mass spectrometry imaging (MSI) techniques with higher spatial resolution. nih.gov MSI could potentially map the subcellular distribution of this compound, providing direct visual evidence of its localization within the endoplasmic reticulum and other organelles, and revealing its trafficking pathways in real-time. nih.gov

Standardization and Data Integration: Continued efforts to synthesize pure analytical standards and expand spectral databases, such as the LipidMaps database, are crucial for the confident identification and annotation of sterols in complex datasets. nih.gov

These next-generation analytical tools will be indispensable for moving beyond static measurements to a dynamic understanding of the synthesis, trafficking, and ultimate fate of this compound in both health and disease.

Q & A

Basic: What are the key structural and functional characteristics of cholesta-5,7,24-trien-3-ol, and how do they influence its role in sterol metabolism?

This compound (7-dehydrodesmosterol) is a Δ5,7,24-trienol sterol with three conjugated double bonds at positions 5, 7, and 23. Its 3β-hydroxyl group and planar tetracyclic nucleus enable membrane integration, while the Δ24 bond distinguishes it from cholesterol and desmosterol, making it a precursor in the cholesterol biosynthesis pathway . The compound is reduced by DHCR7 (7-dehydrocholesterol reductase) at the Δ7 bond to form desmosterol, which is further processed to cholesterol via DHCR24 . Structural analysis via NMR and mass spectrometry (e.g., exact mass 382.323566) confirms its stereochemistry (7 defined stereocenters) and reactivity .

Basic: What experimental methods are used to synthesize this compound, and how are intermediates characterized?

Synthesis involves photochemical or enzymatic conversion of sterol precursors. For example, cholesta-5,7-dien-3β-ol (7-dehydrocholesterol) undergoes enzymatic Δ24 dehydrogenation via sterol desaturases to introduce the Δ24 bond . Alternatively, chemical synthesis routes use Wittig reactions or allylic oxidation. Intermediates are characterized via HPLC, GC-MS, and nuclear Overhauser effect (NOE) NMR to verify double-bond geometry and stereochemistry . Contaminants like cholesta-5,7,22-trien-3β-ol must be excluded using chiral column chromatography .

Advanced: How does this compound contribute to drug resistance in parasitic infections, and what experimental models validate this mechanism?

In Leishmania spp., amphotericin B resistance correlates with replacement of ergosterol by this compound in parasite membranes, reducing drug binding affinity . Proteomic studies show upregulated glycolytic pathways and reactive oxygen species (ROS) scavenging systems in resistant strains, which stabilize the sterol profile. Experimental validation involves:

  • Lipidomics : LC-MS/MS quantifies sterol ratios in resistant vs. susceptible strains.
  • Gene knockdown : Silencing DHCR7 in parasites increases this compound levels, confirming its role in resistance .

Advanced: What methodological challenges arise in analyzing DHCR7 enzyme kinetics with this compound as a substrate?

DHCR7 exhibits dual substrate specificity for cholesta-5,7-dien-3β-ol and cholesta-5,7,24-trien-3β-ol, but kinetic parameters (e.g., Km, Vmax) vary due to the Δ24 bond’s steric effects. Challenges include:

  • Substrate purity : Trace Δ22 isomers (e.g., cholesta-5,7,22-trien-3β-ol) can skew results; purification requires reverse-phase HPLC .
  • Enzyme activity assays : Radioisotopic labeling (e.g., <sup>3</sup>H-NADPH) quantifies reductase activity, but membrane-bound DHCR7 requires detergent solubilization, which may alter kinetics .
    Contradictory Km values in literature (e.g., 2.5 µM vs. 5.1 µM) highlight batch-to-batch variability in enzyme preparations .

Advanced: How do structural analogs of this compound affect cholesterol homeostasis in mammalian cells, and what experimental designs address this?

Δ24-unsaturated sterols like this compound inhibit SREBP-2 processing, downregulating cholesterol biosynthesis genes. Experimental approaches include:

  • Transcriptomics : RNA-seq of hepatocytes treated with 10 µM this compound shows reduced HMGCR and LDLR expression.
  • Fluorescence microscopy : BODIPY-cholesterol analogs reveal disrupted intracellular lipid trafficking .
    Control experiments must account for cytotoxicity (e.g., MTT assays) and off-target effects of analogs like cholesta-5,7,22-trien-3β-ol .

Advanced: What contradictions exist in the literature regarding the metabolic fate of this compound, and how can they be resolved?

Discrepancies arise in:

  • Substrate specificity : Some studies report DHCR24 can reduce this compound to cholesterol, bypassing DHCR7 , while others show strict DHCR7 dependence . Resolution involves in vitro reconstitution assays with purified enzymes.
  • Photoconversion : UV irradiation of this compound yields previtamin D analogs, but yields vary due to solvent polarity and wavelength (e.g., 290 nm vs. 305 nm) . Standardizing light sources and quantum yield calculations can address this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.